Welcome to the BenchChem Online Store!
molecular formula C13H14O3 B8639373 3,4-Dihydro-5-[(2S)-oxiranylmethoxy]-1(2H)-naphthalenone

3,4-Dihydro-5-[(2S)-oxiranylmethoxy]-1(2H)-naphthalenone

Cat. No. B8639373
M. Wt: 218.25 g/mol
InChI Key: IINAKVBHQXNCON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05254595

Procedure details

Following the procedure of Example 27, but starting from 5-(2,3-epoxypropoxy)-1-oxotetralin (20.2 g), prepared as described in BE 739,195, and 2-aminotetralin (14.81 g) in absolute ethanol (130 ml), N-(1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphth-5-yloxy)propanamine hydrochloride is obtained ((iA), R=H, E and G, taken together form a group --CH2 --CH2 --CH2 --CO--, and the chain is attached to position 2 of the tetralin moiety).
Name
N-(1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphth-5-yloxy)propanamine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step Two
Name
2-aminotetralin

Identifiers

REACTION_CXSMILES
O1CC1COC1C=CC=C2C=1CCCC2=O.Cl.[CH2:18]1[C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[CH2:21][CH2:20][CH:19]1[NH:28]CC(O)COC1C=CC=C2C=1CCCC2=O>C(O)C>[NH2:28][CH:19]1[CH2:20][CH2:21][C:22]2[C:27](=[CH:26][CH:25]=[CH:24][CH:23]=2)[CH2:18]1 |f:1.2|

Inputs

Step One
Name
N-(1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphth-5-yloxy)propanamine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C1C(CCC2=CC=CC=C12)NCC(COC1=C2CCCC(C2=CC=C1)=O)O
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
20.2 g
Type
reactant
Smiles
O1C(COC2=C3CCCC(C3=CC=C2)=O)C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared

Outcomes

Product
Name
2-aminotetralin
Type
product
Smiles
NC1CC2=CC=CC=C2CC1
Measurements
Type Value Analysis
AMOUNT: MASS 14.81 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05254595

Procedure details

Following the procedure of Example 27, but starting from 5-(2,3-epoxypropoxy)-1-oxotetralin (20.2 g), prepared as described in BE 739,195, and 2-aminotetralin (14.81 g) in absolute ethanol (130 ml), N-(1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphth-5-yloxy)propanamine hydrochloride is obtained ((iA), R=H, E and G, taken together form a group --CH2 --CH2 --CH2 --CO--, and the chain is attached to position 2 of the tetralin moiety).
Name
N-(1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphth-5-yloxy)propanamine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step Two
Name
2-aminotetralin

Identifiers

REACTION_CXSMILES
O1CC1COC1C=CC=C2C=1CCCC2=O.Cl.[CH2:18]1[C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[CH2:21][CH2:20][CH:19]1[NH:28]CC(O)COC1C=CC=C2C=1CCCC2=O>C(O)C>[NH2:28][CH:19]1[CH2:20][CH2:21][C:22]2[C:27](=[CH:26][CH:25]=[CH:24][CH:23]=2)[CH2:18]1 |f:1.2|

Inputs

Step One
Name
N-(1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphth-5-yloxy)propanamine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C1C(CCC2=CC=CC=C12)NCC(COC1=C2CCCC(C2=CC=C1)=O)O
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
20.2 g
Type
reactant
Smiles
O1C(COC2=C3CCCC(C3=CC=C2)=O)C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared

Outcomes

Product
Name
2-aminotetralin
Type
product
Smiles
NC1CC2=CC=CC=C2CC1
Measurements
Type Value Analysis
AMOUNT: MASS 14.81 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.